molecular formula C8H15NO2 B12915373 (5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol CAS No. 110212-86-7

(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

Cat. No.: B12915373
CAS No.: 110212-86-7
M. Wt: 157.21 g/mol
InChI Key: LKRRIIFJGFDCOR-UHFFFAOYSA-N
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Description

(5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl isocyanide with an appropriate aldehyde or ketone in the presence of a base to form the isoxazole ring. The reaction conditions typically include the use of solvents such as acetonitrile or ethanol and bases like potassium carbonate or sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halides or ethers.

Scientific Research Applications

Chemistry: In chemistry, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical studies.

Medicine: In medicine, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol has potential applications as a drug candidate. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in various chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

    Hexamethylacetone: A ketone with a similar tert-butyl group but lacking the isoxazole ring.

    tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A compound with a similar tert-butyl group but different ring structure.

Uniqueness: (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol is unique due to the presence of both the isoxazole ring and the methanol moiety.

Properties

CAS No.

110212-86-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h7,10H,4-5H2,1-3H3

InChI Key

LKRRIIFJGFDCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=NO1)CO

Origin of Product

United States

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